molecular formula C6H10N2O2 B8444913 Tetrahydropyridino[1,2-c][1,2,3]oxadiazolone

Tetrahydropyridino[1,2-c][1,2,3]oxadiazolone

Cat. No.: B8444913
M. Wt: 142.16 g/mol
InChI Key: JVZZMANDNMZDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydropyridino[1,2-c][1,2,3]oxadiazolone is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

1,3a,4,5,6,7-hexahydrooxadiazolo[3,4-a]pyridin-3-one

InChI

InChI=1S/C6H10N2O2/c9-6-5-3-1-2-4-8(5)7-10-6/h5,7H,1-4H2

InChI Key

JVZZMANDNMZDTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)ON2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Nitrosopipecolinic acid (prepared by the method of W. Lijinsky, L. Keefer and J. Loo Tetrahedron 1970, 26, 5137) (1.82 g, 11.5 mM) in dichloromethane (15 ml) was cooled in ice and treated dropwise with trifluoroacetic acid (1.62 ml, 11.5 mM). The mixture was stirred with cooling for 6 h then diluted with further dichloromethane. and washed with saturated aqueous sodium hydrogen carbonate solution until the washings were neutral. The organic phase was dried (MgSO4) and evaporated to give the title compound as a yellow oil (1.12 g, 76%); νmax (CH2Cl2) 1732 cm-1 : δH (CDCl3) 1.90-2.02 (2H, m), 2.04-2.19 (2H, m), 2.63 (2H, t, J 6 Hz) and 4.25 (2H, t, Y 6 Hz); EI m/e 140 (93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

Synthesis routes and methods II

Procedure details

Trifluoroacetic anhydride (1.93 g) was added to the THF (92 mL) solution of crude (2RS)-1-nitrosopiperidine-2-carboxylic acid under a nitrogen atmosphere at 0° C. and stirred for 5 h at 0° C. and for 2 h at room temperature. The solution was concentrated under a reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with n-hexane-AcOEt (1/1-0/1). The titled compound was obtained as colorless crystals (1.10 g, 33%).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
92 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.